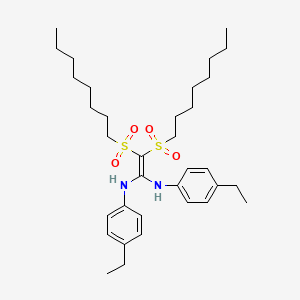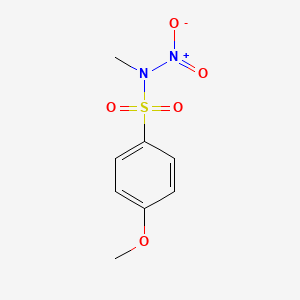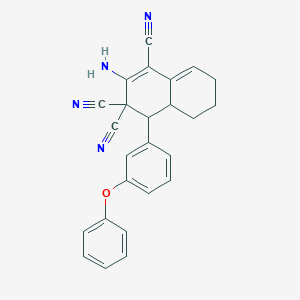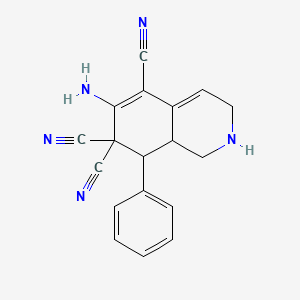![molecular formula C23H18N2O3 B11105261 methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11105261.png)
methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a benzoate ester. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate typically involves a multi-step process. One common method includes the condensation of 2-(3-methylphenyl)-1,3-benzoxazole-5-carbaldehyde with methyl 4-aminobenzoate in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
Methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact molecular pathways and targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-2-nitroethenyl]benzoate
- Methyl 4-[(4-methoxyphenyl)imino]methyl]-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
- Methyl 4-[(4-phenyl-1-piperazinyl)imino]methyl]benzoate
Uniqueness
Methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate stands out due to its unique benzoxazole structure, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C23H18N2O3/c1-15-4-3-5-18(12-15)22-25-20-13-19(10-11-21(20)28-22)24-14-16-6-8-17(9-7-16)23(26)27-2/h3-14H,1-2H3 |
InChI Key |
QNQWXOXQPCINSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate](/img/structure/B11105189.png)


![N'-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11105211.png)
![N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11105215.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11105231.png)
![1-(1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11105235.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11105243.png)
![(8Z)-4-methyl-8-[2-(4-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11105244.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105254.png)

![2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11105262.png)
